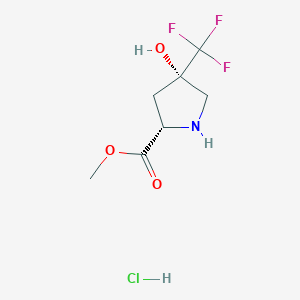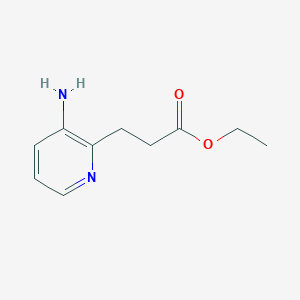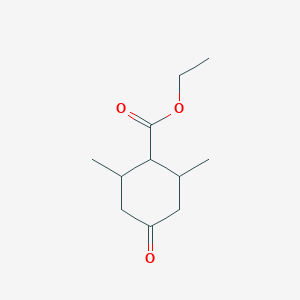
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: is a fluorinated organic compound that contains a pyrrolidine ring, a trifluoromethyl group, and a carboxylate ester functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as (2S,4S)-methyl pyrrolidine-2-carboxylate and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction can be carried out using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and safety of the process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP).
Reduction: The trifluoromethyl group is resistant to reduction, but the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen, especially with electrophiles.
Common Reagents and Conditions:
Oxidation: CrO3, DMP, acetic acid (AcOH)
Reduction: LiAlH4, ether
Substitution: Electrophiles, polar aprotic solvents
Major Products Formed:
Oxidation: (2S,4S)-Methyl 4-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylate
Reduction: (2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate
Substitution: Various substituted pyrrolidines depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly those involving fluorinated compounds.
Medicine: It has potential as a lead compound in drug discovery, especially for diseases where fluorinated molecules show enhanced activity or stability.
Industry: It is used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine ring can provide a scaffold for further functionalization.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets include various enzymes involved in disease pathways.
Receptors: The compound may bind to specific receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: can be compared with other similar compounds, such as:
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)benzoate: This compound has a similar trifluoromethyl group but a different core structure.
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate: This compound lacks the HCl salt form, which can affect its solubility and reactivity.
Uniqueness:
The presence of the trifluoromethyl group in the pyrrolidine ring makes this compound unique, as it combines the properties of both functional groups in a single molecule.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3.ClH/c1-14-5(12)4-2-6(13,3-11-4)7(8,9)10;/h4,11,13H,2-3H2,1H3;1H/t4-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXLHVINFGHYAU-DPIOYBAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@](CN1)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,3-Dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B8045269.png)


![8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8045296.png)




![(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B8045336.png)

